molecular formula C23H20N4O2 B8696919 2-(2-Oxocyclohexyl)-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-one CAS No. 171050-40-1

2-(2-Oxocyclohexyl)-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-one

Cat. No. B8696919
Key on ui cas rn: 171050-40-1
M. Wt: 384.4 g/mol
InChI Key: BBYOAANJEGZXDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06355640B1

Procedure details

To a solution of trans-3-[2-(2-hydroxycyclohexyl)-3-oxo-2,3-dihydropyridazin-6-yl]-2-phenylpyrazolo[1,5-a]-pyridine (157 ng) in 20 ml of dichloromethane was added pyridium dichromate (307 mg) and molecular sieves 4A (144 mg) at 50° C. The reaction mixture was allowed to stir at room temperature for 28.5 hours. Insoluble material was filtered off using celite and the filtrate was washed with 1N hydrochloric acid (10 ml), saturated aqueous sodium bicarbonate (10 ml), and brine (10 ml), dried over sodium sulfate, and concentrated in vacuo. The crude material was purified by column chromatography on silica gel (2 g) eluted with a mixture of dichloromethaneand ethyl acetate (4:1) to give 3-[2-(2-oxocyclohexyl)-3-oxo-2,3-dihydropyridazin-6-yl]-2-phenylpyrazolo[1,5-a]pyridine (116.5 mg). The nmr spectrum for this compound was identical with that of the authentic sample prepared by the method described in Example 2.
Name
trans-3-[2-(2-hydroxycyclohexyl)-3-oxo-2,3-dihydropyridazin-6-yl]-2-phenylpyrazolo[1,5-a]-pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
pyridium dichromate
Quantity
307 mg
Type
reactant
Reaction Step One
[Compound]
Name
4A
Quantity
144 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C@@H:2]1[CH2:7][CH2:6][CH2:5][CH2:4][C@H:3]1[N:8]1[C:13](=[O:14])[CH:12]=[CH:11][C:10]([C:15]2[C:16]([C:24]3[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=3)=[N:17][N:18]3[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=23)=[N:9]1.C1C=CC(N=NC2C=CC(N)=NC=2N)=CC=1.Cl.[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O>ClCCl>[O:1]=[C:2]1[CH2:7][CH2:6][CH2:5][CH2:4][CH:3]1[N:8]1[C:13](=[O:14])[CH:12]=[CH:11][C:10]([C:15]2[C:16]([C:24]3[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=3)=[N:17][N:18]3[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=23)=[N:9]1 |f:1.2.3|

Inputs

Step One
Name
trans-3-[2-(2-hydroxycyclohexyl)-3-oxo-2,3-dihydropyridazin-6-yl]-2-phenylpyrazolo[1,5-a]-pyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
O[C@H]1[C@@H](CCCC1)N1N=C(C=CC1=O)C=1C(=NN2C1C=CC=C2)C2=CC=CC=C2
Name
pyridium dichromate
Quantity
307 mg
Type
reactant
Smiles
C=1C=CC(=CC1)N=NC=2C=CC(=NC2N)N.Cl.[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-]
Name
4A
Quantity
144 mg
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 28.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Insoluble material was filtered off
WASH
Type
WASH
Details
the filtrate was washed with 1N hydrochloric acid (10 ml), saturated aqueous sodium bicarbonate (10 ml), and brine (10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was purified by column chromatography on silica gel (2 g)
WASH
Type
WASH
Details
eluted with a mixture of dichloromethaneand ethyl acetate (4:1)

Outcomes

Product
Details
Reaction Time
28.5 h
Name
Type
product
Smiles
O=C1C(CCCC1)N1N=C(C=CC1=O)C=1C(=NN2C1C=CC=C2)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 116.5 mg
YIELD: CALCULATEDPERCENTYIELD 7.459293e+07%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.